tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
CAS No.: 403860-48-0
Cat. No.: VC2041305
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403860-48-0 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m1/s1 |
| Standard InChI Key | XAJYUOBKHFIVFN-VXGBXAGGSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)N |
| SMILES | CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N |
Introduction
Chemical Structure and Properties
Molecular Structure
tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate consists of an indene scaffold with two chiral centers at positions 1 and 2 of the five-membered ring. The amino group (-NH₂) is attached to position 2, while the Boc-protected amino group (-NH-CO-O-C(CH₃)₃) is attached to position 1 . Both chiral centers have the R configuration, giving the compound its specific (1R,2R) stereochemistry that distinguishes it from its stereoisomers . The molecular structure can be represented by various notations as shown in Table 1.
Table 1: Structural Representations of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
| Notation | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)N[C@H]1C@@HN |
| InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m1/s1 |
| InChIKey | XAJYUOBKHFIVFN-VXGBXAGGSA-N |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
Stereochemical Significance
The stereochemistry of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a defining feature that significantly influences its properties and applications . The (1R,2R) configuration creates a specific three-dimensional arrangement of the functional groups, which affects:
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Reactivity patterns in chemical transformations
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Binding interactions with biological targets
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Optical properties and chiroptical behavior
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Effectiveness as a chiral auxiliary in asymmetric synthesis
This specific stereochemical arrangement distinguishes it from its stereoisomers, which include the (1S,2S) enantiomer and the (1R,2S) and (1S,2R) diastereomers. Each of these isomers exhibits different chemical and biological properties, highlighting the importance of stereochemistry in determining function .
Synthesis Methods
Primary Synthetic Route
The primary method for synthesizing tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves the reaction of (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction selectively protects one of the amino groups with the Boc functionality while leaving the other amino group free for further transformations. The reaction typically proceeds under mild conditions, often at room temperature, with careful control of stoichiometry to maximize selectivity.
The general reaction can be represented as:
(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ylamine + tert-butyl chloroformate → tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate + HCl
Alternative Synthetic Approaches
Several alternative approaches can be employed for the synthesis of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, particularly when starting materials or specific reaction conditions need to be modified:
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Resolution of Racemic Mixtures: Starting with racemic 2-amino-2,3-dihydro-1H-inden-1-ylamine, followed by resolution using chiral auxiliaries or chiral HPLC, and subsequent protection with Boc anhydride.
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Stereoselective Reduction: Reduction of prochiral precursors, such as appropriately substituted indene derivatives, followed by selective Boc protection.
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Chemoenzymatic Approaches: Utilizing enzymes for stereoselective transformations of suitable precursors, followed by chemical modification to introduce the Boc group.
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Starting from Trans-2-amino-1-[(1,1-dimethylethoxy)carbonylamino]indan: Modified procedures starting from the trans isomer can be employed when this material is more readily available .
Industrial Scale Production
For industrial-scale production of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, continuous flow reactor technology offers significant advantages over traditional batch processes. These advantages include:
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Better control over reaction parameters (temperature, pressure, mixing)
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Improved heat and mass transfer characteristics
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Enhanced safety when handling potentially hazardous reagents
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Higher yields and improved product purity
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Reduced waste generation and environmental impact
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Scalability for commercial production
Flow microreactors, in particular, allow for precise control of reaction conditions, leading to more consistent product quality and reduced batch-to-batch variation. This technology represents a significant advancement in the sustainable and efficient production of this and similar compounds.
Applications in Organic Synthesis
As a Protected Building Block
tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate serves as a valuable building block in organic synthesis, particularly in the development of complex molecules with specific stereochemical requirements. The Boc-protected amino group at position 1 remains stable under a wide range of reaction conditions, allowing for selective transformations at the free amino group at position 2. This orthogonal protection strategy enables step-wise functionalization and the construction of complex molecular architectures.
Key synthetic applications include:
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Peptide Synthesis: Incorporation into peptide structures to introduce conformational constraints.
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Heterocycle Formation: Participation in cyclization reactions to form various nitrogen-containing heterocycles.
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Cross-Coupling Reactions: Engagement in palladium-catalyzed coupling reactions to form new carbon-carbon bonds.
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Sequential Functionalization: Enabling the introduction of different functional groups in a controlled, stepwise manner.
In Palladium-Catalyzed Reactions
One of the notable applications of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines. The specific stereochemistry of the compound can influence the outcome of these reactions, potentially leading to stereoselective transformations. Palladium-catalyzed reactions that can utilize this compound include:
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Buchwald-Hartwig Aminations: Formation of C-N bonds through coupling with aryl halides.
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Heck Reactions: Creation of new C-C bonds through coupling with alkenes.
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Suzuki Couplings: Formation of C-C bonds through reaction with boronic acids.
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Carbonylation Reactions: Introduction of carbonyl groups through palladium-catalyzed carbonylation.
These reactions expand the synthetic utility of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, making it a versatile intermediate in the construction of more complex molecules.
As a Chiral Auxiliary
The rigid structure and defined stereochemistry of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate make it potentially useful as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries direct the stereochemical outcome of reactions by creating a chiral environment that favors the formation of one stereoisomer over others. Potential applications in this capacity include:
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Asymmetric Aldol Reactions: Directing the formation of new stereogenic centers in aldol additions.
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Diastereoselective Alkylations: Controlling the stereochemistry in alkylation reactions.
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Stereoselective Cycloadditions: Influencing the stereochemical outcome of cycloaddition reactions.
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Kinetic Resolutions: Facilitating the separation of enantiomers through differential reactivity.
The ability to control stereochemistry in organic transformations is a valuable feature that enhances the utility of this compound in synthetic organic chemistry.
Biological Properties and Applications
Mechanism of Action
tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate exhibits biological activity through its interactions with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, potentially leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The specific stereochemistry of the compound likely plays a crucial role in these interactions, as the three-dimensional arrangement of functional groups influences binding affinity and specificity.
The primary amino group at position 2 can also participate in various interactions, including hydrogen bonding and salt bridge formation with complementary groups in biological targets. These multiple interaction possibilities contribute to the compound's potential utility in various biological applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate and its derivatives provides insights into how structural modifications affect biological activity. Analysis of these relationships reveals several key features:
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Stereochemistry: The (1R,2R) configuration is crucial for specific biological interactions, with different stereoisomers potentially exhibiting varied activities .
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Indene Scaffold: The rigid bicyclic structure serves as a conformationally restricted framework that can influence binding to biological targets.
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Functional Groups: The primary amino group and the carbamate functionality provide sites for specific interactions with biological molecules.
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Substitution Patterns: Modifications at various positions can dramatically alter activity profiles, as demonstrated by comparisons with related compounds .
Table 3: Comparison of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate with Related Compounds
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate provide important tools for its identification, characterization, and quality control. Key spectroscopic features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Aromatic protons (δ ~7.0-7.5 ppm)
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Methine protons at the chiral centers (δ ~3.5-4.5 ppm)
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NH and NH₂ protons (variable chemical shifts depending on conditions)
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tert-Butyl group (δ ~1.4 ppm)
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Methylene protons in the five-membered ring (δ ~2.5-3.0 ppm)
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¹³C NMR would display signals for:
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Aromatic carbons (δ ~120-140 ppm)
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Carbonyl carbon of the carbamate (δ ~155-160 ppm)
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Methine carbons at the chiral centers (δ ~50-60 ppm)
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Quaternary carbon of the tert-butyl group (δ ~80 ppm)
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Methyl carbons of the tert-butyl group (δ ~28 ppm)
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Infrared (IR) Spectroscopy:
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N-H stretching vibrations (~3300-3500 cm⁻¹)
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C=O stretching of the carbamate (~1700 cm⁻¹)
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C-O stretching (~1150-1250 cm⁻¹)
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Aromatic C=C stretching (~1400-1600 cm⁻¹)
Mass Spectrometry:
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Molecular ion peak at m/z 248 (corresponding to the molecular weight)
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Characteristic fragmentation pattern, including loss of the tert-butyl group (m/z 57)
Chromatographic Analysis
Chromatographic methods play a crucial role in the analysis and purification of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate. Important chromatographic considerations include:
High-Performance Liquid Chromatography (HPLC):
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Separation from stereoisomers using chiral stationary phases
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Typical detection via UV absorption at wavelengths where the aromatic system absorbs (e.g., 254 nm)
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Mobile phases often consisting of mixtures of water and organic solvents (acetonitrile, methanol)
Thin-Layer Chromatography (TLC):
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Detection using UV visualization or staining reagents (e.g., ninhydrin for the amino group)
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Typical Rf values dependent on the solvent system used
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Useful for monitoring reaction progress and initial purity assessment
Gas Chromatography (GC):
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May require derivatization due to the polar functional groups
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Useful for high-resolution separation and analysis of small amounts
These chromatographic techniques provide powerful tools for ensuring the identity, purity, and stereochemical integrity of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, which is crucial for its reliable use in various applications.
X-Ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate in the solid state. This technique confirms:
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The absolute configuration of the chiral centers
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Bond lengths and angles
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Intramolecular and intermolecular interactions
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Crystal packing arrangements
Comparative Analysis with Stereoisomers
Stereochemical Variations
tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate belongs to a family of stereoisomers that differ in the configuration of the two chiral centers in the indene ring . These stereoisomers include:
Table 4: Stereoisomers of tert-Butyl (2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
The stereochemical differences among these isomers result in distinct physical, chemical, and biological properties. For example, enantiomers have identical physical properties except for optical rotation and interactions with other chiral entities, while diastereomers have different physical properties, including melting points, solubility, and spectroscopic characteristics.
Reactivity Differences
The stereochemistry of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate significantly influences its reactivity in various chemical transformations. Comparative analysis of reactivity patterns among stereoisomers reveals:
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Steric Accessibility: The trans arrangement in the (1R,2R) isomer creates a specific steric environment that affects the accessibility of reactive sites.
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Facial Selectivity: The stereochemical configuration influences the preferred face of approach in addition reactions to functional groups.
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Conformational Preferences: Different stereoisomers may adopt different preferred conformations, affecting their reactivity and interaction with reagents.
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Directed Reactions: The spatial arrangement of the amino and carbamate groups can direct the regioselectivity and stereoselectivity of various transformations.
These differences in reactivity have important implications for synthetic applications, particularly when stereochemical control is a critical consideration.
Future Research Directions
Synthetic Methodology Development
Future research on tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate may focus on developing improved synthetic methodologies, including:
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Enantioselective Synthesis: Development of highly enantioselective routes to obtain the compound without resolution steps.
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Sustainable Approaches: Implementation of green chemistry principles to make the synthesis more environmentally friendly, including reduction of waste and use of renewable resources.
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Continuous Flow Technology: Further optimization of continuous flow processes for efficient, scalable production.
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Enzymatic Methods: Exploration of enzymatic transformations for stereoselective synthesis or modification of the compound.
These advancements would enhance the accessibility and utility of the compound for various applications, potentially reducing cost and environmental impact while improving quality.
Derivatization and Library Development
The primary amino group in tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate provides an excellent handle for derivatization, offering opportunities for:
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Focused Library Synthesis: Creation of collections of derivatives with systematic variations to explore structure-activity relationships.
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Combinatorial Approaches: Application of combinatorial chemistry techniques to rapidly generate and evaluate diverse derivatives.
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Target-Oriented Modifications: Specific modifications designed to enhance binding to particular biological targets or improve physicochemical properties.
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Multicomponent Reactions: Utilization of multicomponent reactions to efficiently introduce structural complexity.
Such derivatization efforts would expand the utility of the compound as a scaffold for drug discovery and other applications, potentially leading to the identification of compounds with enhanced properties or novel activities.
Applications in Emerging Technologies
The unique structural features of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate position it for potential applications in emerging technologies:
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Asymmetric Catalysis: Development of novel catalysts based on the compound's chiral scaffold for applications in asymmetric transformations.
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Materials Science: Incorporation into polymers or supramolecular assemblies to create materials with specific properties, including chirality-dependent functions.
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Biological Imaging: Derivatization with fluorescent or other imaging moieties to create probes for biological systems.
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Drug Delivery Systems: Utilization in the development of targeted drug delivery systems, potentially exploiting the Boc group's sensitivity to acidic conditions for controlled release.
These emerging applications represent exciting directions for future research, potentially expanding the impact of this compound beyond its current uses in organic synthesis and pharmaceutical development.
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